molecular formula C21H22BrN3O3 B7681926 N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide

N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide

Numéro de catalogue B7681926
Poids moléculaire: 444.3 g/mol
Clé InChI: QOJOUUBKIZMHRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide, commonly known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is widely expressed in sensory neurons and plays a crucial role in the perception of pain and temperature. BCTC has been extensively used as a pharmacological tool to investigate the physiological and pathological functions of TRPV1.

Mécanisme D'action

BCTC acts as a selective antagonist of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide by binding to the channel and blocking its activation by various stimuli. It does not affect other TRP channels or ion channels. BCTC has been shown to be a reversible antagonist, meaning that its effects can be reversed upon removal of the compound.
Biochemical and Physiological Effects:
BCTC has been shown to block the activation of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide by various stimuli, including heat, capsaicin, and protons. This has led to a better understanding of the role of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide in pain and temperature perception, as well as in other physiological processes, such as inflammation and cancer. BCTC has also been shown to reduce hyperalgesia (increased sensitivity to pain) and allodynia (pain caused by non-painful stimuli) in animal models of pain.

Avantages Et Limitations Des Expériences En Laboratoire

BCTC is a highly selective antagonist of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide, which makes it a valuable tool for investigating the physiological and pathological functions of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide. However, its use is limited by its low solubility in water and the need for high concentrations to achieve its effects. In addition, BCTC has been shown to have off-target effects on other proteins, such as the cannabinoid receptor 1 (CB1), which may complicate the interpretation of experimental results.

Orientations Futures

1. Development of more potent and selective N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide antagonists that can overcome the limitations of BCTC.
2. Investigation of the role of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide in other physiological processes, such as metabolism and cardiovascular function.
3. Development of novel therapeutic agents targeting N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide for the treatment of pain, inflammation, and cancer.
4. Investigation of the interaction between N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide and other signaling pathways, such as the endocannabinoid system.
5. Development of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide agonists for the treatment of conditions associated with N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide dysfunction, such as hypothermia and chronic cough.

Méthodes De Synthèse

BCTC can be synthesized by the reaction of 3-bromobenzonitrile with propargyl alcohol to form 3-bromobenzyl propargyl ether. The resulting compound is then reacted with 5-amino-1,2,4-oxadiazole-3-carboxylic acid to form the oxadiazole derivative. The final step involves the reaction of the oxadiazole derivative with 4-phenoxybutanoyl chloride to form BCTC.

Applications De Recherche Scientifique

BCTC has been widely used in scientific research to investigate the physiological and pathological functions of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide. It has been shown to block the activation of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide by various stimuli, including heat, capsaicin, and protons. This has led to a better understanding of the role of N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide in pain and temperature perception, as well as in other physiological processes, such as inflammation and cancer.

Propriétés

IUPAC Name

N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c1-2-18(20-24-21(28-25-20)15-8-6-9-16(22)14-15)23-19(26)12-7-13-27-17-10-4-3-5-11-17/h3-6,8-11,14,18H,2,7,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJOUUBKIZMHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NOC(=N1)C2=CC(=CC=C2)Br)NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.